molecular formula C19H17O3P B14340363 2-Methylphenyl diphenyl phosphite CAS No. 103810-96-4

2-Methylphenyl diphenyl phosphite

Cat. No.: B14340363
CAS No.: 103810-96-4
M. Wt: 324.3 g/mol
InChI Key: FNAIPWZCZSCHPN-UHFFFAOYSA-N
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Description

2-Methylphenyl diphenyl phosphite is an organophosphorus compound with the molecular formula C19H17O3P. It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a 2-methylphenyl group. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylphenyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol and 2-methylphenol in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{C}_6\text{H}_5\text{OH} + \text{C}_6\text{H}_4(\text{CH}_3)\text{OH} \rightarrow \text{C}_6\text{H}_5\text{O}(\text{C}_6\text{H}_4(\text{CH}_3))\text{O}\text{P} + 3 \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl diphenyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphates.

    Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.

    Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and aryl halides can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Oxidation: Phosphates.

    Substitution: Various substituted phosphites.

    Hydrolysis: Phosphoric acid derivatives.

Scientific Research Applications

2-Methylphenyl diphenyl phosphite has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used as an additive in polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methylphenyl diphenyl phosphite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it coordinates with.

Comparison with Similar Compounds

Similar Compounds

  • Triphenyl phosphite
  • Tri(m-tolyl) phosphite
  • Tri(2-methylphenyl) phosphite

Uniqueness

2-Methylphenyl diphenyl phosphite is unique due to the presence of both phenyl and 2-methylphenyl groups, which can influence its reactivity and coordination properties. This structural variation can lead to different chemical behaviors and applications compared to other similar phosphite esters.

Properties

CAS No.

103810-96-4

Molecular Formula

C19H17O3P

Molecular Weight

324.3 g/mol

IUPAC Name

(2-methylphenyl) diphenyl phosphite

InChI

InChI=1S/C19H17O3P/c1-16-10-8-9-15-19(16)22-23(20-17-11-4-2-5-12-17)21-18-13-6-3-7-14-18/h2-15H,1H3

InChI Key

FNAIPWZCZSCHPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OP(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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